Pen-N3

Description

Structure

2D Structure

Properties

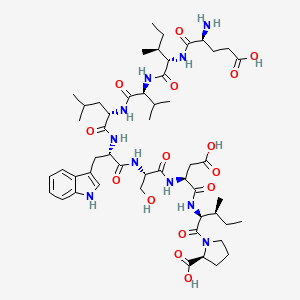

Molecular Formula |

C51H78N10O15 |

|---|---|

Molecular Weight |

1071.2 g/mol |

IUPAC Name |

(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H78N10O15/c1-9-27(7)41(59-43(67)31(52)17-18-38(63)64)49(73)58-40(26(5)6)48(72)56-33(20-25(3)4)44(68)54-34(21-29-23-53-32-15-12-11-14-30(29)32)45(69)57-36(24-62)47(71)55-35(22-39(65)66)46(70)60-42(28(8)10-2)50(74)61-19-13-16-37(61)51(75)76/h11-12,14-15,23,25-28,31,33-37,40-42,53,62H,9-10,13,16-22,24,52H2,1-8H3,(H,54,68)(H,55,71)(H,56,72)(H,57,69)(H,58,73)(H,59,67)(H,60,70)(H,63,64)(H,65,66)(H,75,76)/t27-,28-,31-,33-,34-,35-,36-,37-,40-,41-,42-/m0/s1 |

InChI Key |

FNIVKRIILHUCCM-IDDJSEAQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Pen-N3: A Technical Guide to a PDZ Domain-Mediated Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pen-N3 is a synthetic peptide that has emerged as a valuable tool for the specific inhibition of the Wnt/β-catenin signaling pathway. It functions by targeting the PDZ domain of the key scaffold protein Dishevelled (Dvl), thereby disrupting its interaction with upstream and downstream signaling partners. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and detailed experimental protocols for its application in research and drug development.

Chemical Structure and Properties

This compound is a peptide-based inhibitor. Two primary forms are described in the literature: a core inhibitory sequence and a cell-permeable iteration.

Core this compound Peptide: The fundamental active component of this compound is a nine-amino-acid peptide with the following sequence:

-

Sequence: Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro (EIVLWSDIP)[1]

-

Molecular Formula: C₅₁H₇₈N₁₀O₁₅

-

Molecular Weight: 1071.22 g/mol

This sequence represents the minimal peptide required for binding to the PDZ domain of Dvl.

Cell-Permeable this compound: For intracellular applications, the core this compound sequence is often fused to a cell-penetrating peptide (CPP), typically derived from the Antennapedia homeodomain. This enhances its uptake into live cells.

-

Sequence: Ac-RQIKIWFQNRRMKWKK-GGGEIVLWSDIP-NH₂

-

Molecular Formula: C₁₆₃H₂₅₆N₄₈O₃₇S

-

Molecular Weight: 3512.14 g/mol [2]

The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH₂) to increase stability by preventing degradation by exopeptidases. A glycine linker (GGG) is incorporated to provide flexibility between the CPP and the inhibitory peptide.

Table 1: Physicochemical Properties of this compound Variants

| Property | Core this compound (EIVLWSDIP) | Cell-Permeable this compound |

| Amino Acid Sequence | EIVLWSDIP | Ac-RQIKIWFQNRRMKWKK-GGGEIVLWSDIP-NH₂ |

| Molecular Formula | C₅₁H₇₈N₁₀O₁₅ | C₁₆₃H₂₅₆N₄₈O₃₇S |

| Molecular Weight | 1071.22 g/mol | 3512.14 g/mol |

| Purity (Typical) | >95% (HPLC) | >95% (HPLC) |

| Solubility | Soluble in water | Soluble in water and aqueous buffers |

| Storage | Lyophilized at -20°C or below | Lyophilized at -20°C or below for long-term storage |

Mechanism of Action: Inhibition of the Wnt/β-catenin Pathway

This compound exerts its inhibitory effect on the canonical Wnt/β-catenin signaling pathway by specifically targeting the PDZ domain of the Dishevelled (Dvl) protein.

The Role of Dishevelled in Wnt Signaling

Dishevelled is a crucial cytoplasmic scaffolding protein that acts as a central hub in both canonical and non-canonical Wnt signaling. In the canonical pathway, the binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the recruitment of Dvl to the plasma membrane. This, in turn, disrupts the "destruction complex" (comprising Axin, APC, CK1α, and GSK3β), which is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. The PDZ domain of Dvl is essential for its interaction with the Fz receptor and other signaling components.[3][4][5][6]

This compound as a Competitive Inhibitor

This compound functions as a competitive inhibitor by binding to the peptide-binding groove of the Dvl PDZ domain. This binding event sterically hinders the interaction of Dvl with its natural binding partners, such as the C-terminal tail of the Frizzled receptor. By occupying this binding site, this compound prevents the recruitment of Dvl to the membrane-bound receptor complex, thereby keeping the β-catenin destruction complex active and promoting the degradation of β-catenin. This leads to the downregulation of Wnt target gene expression.

Experimental Protocols

Synthesis and Purification of this compound Peptide

The cell-permeable this compound peptide (Ac-RQIKIWFQNRRMKWKK-GGGEIVLWSDIP-NH₂) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC-grade solvents (acetonitrile, water)

-

Reverse-phase C18 HPLC column

-

Lyophilizer

Protocol:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid (Proline) to the resin using a coupling reagent and a base.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

After the final amino acid is coupled, acetylate the N-terminus using acetic anhydride.

-

Wash the resin thoroughly with DMF and DCM.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Lyophilize the purified peptide fractions to obtain a white powder.

Wnt Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit Wnt-induced transcription of a luciferase reporter gene.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or recombinant Wnt3a

-

Cell-permeable this compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid.

-

After 24 hours, replace the media with fresh media containing varying concentrations of cell-permeable this compound.

-

Incubate for 1-2 hours.

-

Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[7][8][9][10]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Table 2: Quantitative Data for this compound

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | ~10-20 µM | Inhibition of Wnt3a-induced TOPFlash reporter activity in HEK293 cells | N/A |

In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

SPR can be used to quantify the binding affinity of this compound to the Dvl PDZ domain.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified Dvl PDZ domain

-

Core this compound peptide (EIVLWSDIP)

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

-

Immobilize the Dvl PDZ domain onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of the this compound peptide in running buffer.

-

Inject the this compound solutions over the immobilized Dvl PDZ domain at a constant flow rate and monitor the binding response.

-

After each injection, regenerate the sensor surface with the regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11][12][13][14][15]

In Vivo Efficacy Studies

The in vivo efficacy of this compound can be evaluated in various animal models of diseases where the Wnt pathway is dysregulated, such as certain cancers.

Materials:

-

Animal model (e.g., xenograft mouse model of colorectal cancer)

-

Cell-permeable this compound

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Protocol:

-

Establish tumors in immunocompromised mice by subcutaneous injection of cancer cells with activated Wnt signaling.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer cell-permeable this compound (e.g., via intraperitoneal injection) or vehicle control at a predetermined dose and schedule.

-

Monitor tumor growth over time by measuring tumor volume with calipers.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for β-catenin levels, immunohistochemistry).[16][17]

Conclusion

This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway. Its well-defined chemical structure and mechanism of action make it an invaluable tool for researchers and drug development professionals. The provided protocols offer a foundation for the synthesis, characterization, and application of this compound in both in vitro and in vivo settings. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its potential translation into a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. protocols.io [protocols.io]

- 3. Conformational change of Dishevelled plays a key regulatory role in the Wnt signaling pathways | eLife [elifesciences.org]

- 4. Conformational change of Dishevelled plays a key regulatory role in the Wnt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Binding of the PDZ Domain of Dishevelled to a Conserved Internal Sequence in the C-Terminal Region of Frizzled - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Decoding Dishevelled-Mediated Wnt Signaling in Vertebrate Early Development [frontiersin.org]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. scielo.br [scielo.br]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo biodistribution and efficacy of peptide mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Pen-N3 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pen-N3 is a potent and cell-permeable peptide inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by specifically targeting the PDZ domain of the Dishevelled (Dvl) protein, a critical scaffolding protein in Wnt signal transduction. By disrupting the interaction between Dvl and its binding partners, this compound effectively blocks the downstream cascade that leads to the accumulation of β-catenin and the activation of Wnt target genes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound is a synthetic fusion peptide composed of two key functional domains:

-

A 16-amino acid cell-penetrating peptide derived from the Antennapedia homeodomain, which facilitates its efficient uptake into cells.

-

A 22-amino acid peptide that acts as a specific inhibitor of the Dvl-PDZ domain.

The inhibitory action of this compound is centered on its high-affinity binding to the PDZ domain of Dvl. The Dvl protein family (Dvl1, Dvl2, Dvl3) acts as a crucial hub downstream of the Frizzled receptor. Upon Wnt ligand binding to Frizzled, Dvl is recruited to the plasma membrane and activated. The PDZ domain of Dvl is essential for mediating protein-protein interactions that lead to the disassembly of the β-catenin destruction complex. This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin.

By binding to the Dvl-PDZ domain, this compound competitively inhibits the interaction of Dvl with its natural binding partners, such as the Frizzled receptor and other components of the Wnt signaling complex. This disruption prevents the inactivation of the β-catenin destruction complex. Consequently, β-catenin continues to be phosphorylated and targeted for degradation, leading to low cytoplasmic and nuclear levels of β-catenin. The ultimate result is the suppression of the transcription of Wnt target genes, many of which are implicated in cell proliferation, differentiation, and survival.[1][2]

Quantitative Data

The inhibitory activity of this compound on the Wnt/β-catenin signaling pathway has been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | HEK293 | Wnt3a-stimulated β-catenin accumulation | 11 µM | [1][2] |

| IC50 | HEK293S | TCF/LEF Luciferase Reporter Assay (Wnt3a stimulation) | 11 ± 4 µM | [1] |

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay for Wnt Pathway Inhibition

This assay is the gold standard for quantifying the activity of the canonical Wnt/β-catenin pathway. It relies on a reporter plasmid containing a luciferase gene driven by a promoter with multiple TCF/LEF transcription factor binding sites.

a. Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Recombinant Wnt3a protein

-

This compound peptide

-

Dual-Luciferase Reporter Assay System

-

Luminometer

b. Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment: Replace the medium with fresh serum-free medium containing either vehicle control, recombinant Wnt3a (e.g., 100 ng/mL) alone, or Wnt3a in combination with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Incubation: Incubate the cells for another 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage reduction in Wnt3a-induced luciferase activity. An IC50 value can be determined by plotting the normalized luciferase activity against the log of the this compound concentration and fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) to Validate this compound and Dvl Interaction

This protocol is designed to demonstrate the direct physical interaction between this compound and the Dvl protein within a cellular context.

a. Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged Dvl3

-

This compound peptide (biotinylated or with another tag for pulldown)

-

Transfection reagent

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Anti-FLAG antibody

-

Streptavidin-conjugated magnetic beads (for biotinylated this compound) or appropriate antibody-conjugated beads

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (e.g., anti-FLAG, anti-Dvl)

b. Protocol:

-

Transfection: Transfect HEK293T cells with the FLAG-tagged Dvl3 expression vector.

-

Incubation: Incubate for 24-48 hours to allow for protein expression.

-

Treatment: Treat the cells with the tagged this compound peptide for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer on ice.

-

Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation:

-

For biotinylated this compound: Add streptavidin-conjugated magnetic beads to the lysate and incubate with rotation at 4°C to pull down this compound and its interacting proteins.

-

For FLAG-Dvl3 pulldown: Add anti-FLAG antibody to the lysate and incubate, followed by the addition of Protein A/G magnetic beads.

-

-

Washing: Wash the beads several times with Co-IP Lysis Buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the FLAG tag (to confirm Dvl3 pulldown) and potentially an antibody against the this compound tag (if available) or Dvl itself. The presence of Dvl in the this compound pulldown (and vice versa) confirms their interaction.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effect of this compound on the Wnt signaling pathway.

Conclusion

This compound represents a valuable research tool for the specific inhibition of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the targeted disruption of the Dvl-PDZ domain, has been quantitatively demonstrated. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the cellular effects of this compound and to explore its potential therapeutic applications in diseases characterized by aberrant Wnt signaling, such as various forms of cancer.

References

The Enigmatic "Pen-N3": Unraveling a Chemical Identity

The term "Pen-N3 compound" presents a notable ambiguity within the scientific literature, hindering the creation of a singular, in-depth technical guide on its discovery and synthesis. Extensive database searches reveal that "this compound" does not refer to a well-defined, singular molecular entity. Instead, the term appears to be a composite of distinct chemical and biological concepts, leading to multiple potential interpretations. This whitepaper aims to deconstruct these interpretations to provide clarity for researchers, scientists, and drug development professionals.

Interpretation 1: "N3-Pen-Dde" - A Tool for Bioconjugation

One prominent interpretation of "this compound" is the click chemistry reagent N3-Pen-Dde . This molecule is not a therapeutic agent but a sophisticated tool for chemical biology and drug development.

Core Structure and Function

N3-Pen-Dde incorporates three key functional moieties:

-

An Azide Group (N3): This functional group is central to its utility in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

-

A Penicillamine (Pen) Core: Penicillamine is a derivative of the amino acid cysteine. In the context of N3-Pen-Dde, it serves as a scaffold to which the other functional groups are attached.

-

A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Protecting Group: The Dde group is a protecting group for amines. It is stable under a variety of conditions but can be selectively removed using hydrazine, allowing for controlled chemical modifications.

Experimental Workflow: Bioconjugation using N3-Pen-Dde

The primary application of N3-Pen-Dde is in the labeling and conjugation of biomolecules. A typical experimental workflow is as follows:

Interpretation 2: PKN3 - A Protein Kinase in Cancer Signaling

Another possible, though less direct, interpretation is the conflation of "this compound" with Protein Kinase N3 (PKN3) . PKN3 is a serine/threonine kinase that plays a significant role in various cellular processes, particularly in the context of cancer. It is crucial to understand that PKN3 is a protein, not a small molecule compound.

Role in Signaling Pathways

PKN3 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The activation of PKN3 is implicated in mediating the effects of a chronically active PI3K pathway, particularly in cancers that have lost the tumor suppressor PTEN.[1]

Interpretation 3: A Hypothetical Penicillin Derivative with an Azide Moiety

It is conceivable that "this compound" could refer to a hypothetical or novel synthetic derivative of penicillin containing an azide group. The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, and the subsequent development of semi-synthetic penicillins has been a cornerstone of antibiotic research.[2][3][4] The introduction of an azide group onto the penicillin scaffold could be explored for several reasons:

-

Pro-drug Strategies: The azide could be part of a pro-drug that is metabolized in vivo to release the active antibiotic.

-

Click Chemistry Handles: Similar to N3-Pen-Dde, an azido-penicillin could be used to attach other molecules, such as imaging agents or molecules that enhance its antibacterial activity.

-

Novel Biological Activity: The introduction of an azide group could fundamentally alter the compound's interaction with bacterial targets, potentially overcoming existing resistance mechanisms.

However, a comprehensive search of the scientific literature does not reveal a well-characterized compound with the specific name "this compound" that fits this description.

Conclusion

The term "this compound compound" is not associated with a single, well-documented molecule. The most plausible interpretations point to either the click chemistry reagent N3-Pen-Dde or a misunderstanding related to the protein kinase PKN3. While the concept of an azido-penicillin derivative is chemically feasible, there is no evidence of a prominent compound with this designation in the current scientific landscape. Researchers and scientists encountering the term "this compound" are advised to seek further clarification based on the context in which it is used to ensure accurate identification and understanding. This deconstruction serves as a guide to navigate the potential meanings of this ambiguous term and to highlight the distinct roles these different molecules play in their respective scientific fields.

References

An In-depth Technical Guide to the Biological Targets of the Pen-N3 Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pen-N3 probe is a valuable chemical tool for investigating the Wnt/β-catenin signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and numerous diseases, including cancer. This guide provides a comprehensive overview of the biological targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound is a cell-permeable peptide that specifically targets the PDZ domain of Dishevelled (Dvl) proteins, key scaffolding proteins in the Wnt signaling pathway. By binding to this domain, this compound effectively inhibits the transduction of the Wnt signal, making it a powerful tool for studying the functional roles of Dvl and for the potential development of therapeutics targeting this pathway.

Primary Biological Target: Dishevelled (Dvl) Proteins

The principal biological target of the this compound probe is the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of the Dishevelled (Dvl) family of proteins. Dvl proteins are cytoplasmic phosphoproteins that act as crucial hubs in relaying the Wnt signal from the cell surface Frizzled receptors to downstream components. The Dvl protein family in vertebrates consists of three homologs: Dvl1, Dvl2, and Dvl3.

This compound is a synthetic peptide composed of a 22-amino acid sequence, identified through phage display, fused to a 16-amino acid penetratin sequence derived from the Antennapedia homeodomain. This penetratin moiety facilitates the cellular uptake of the probe. The "-N3" designation in its name signifies the presence of an azide group, which can be utilized for "click chemistry" applications, such as attaching reporter molecules (e.g., biotin or fluorophores) for target identification and visualization.

The interaction between this compound and the Dvl PDZ domain disrupts the binding of Dvl to its natural partners, such as the Wnt receptor Frizzled, thereby inhibiting the downstream signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin.

Quantitative Data

The inhibitory effect of the this compound probe on the Wnt/β-catenin signaling pathway has been quantified, providing key metrics for its biological activity.

| Parameter | Value | Cell Line | Assay |

| IC50 | 11 µM | HEK293 | Wnt3a-stimulated β-catenin reporter assay |

Table 1: Quantitative analysis of this compound activity. The half-maximal inhibitory concentration (IC50) of this compound on the Wnt/β-catenin signaling pathway was determined in human embryonic kidney (HEK293) cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to identify and validate the biological targets of the this compound probe.

This compound Pull-Down Assay for Target Identification

This protocol describes the use of a biotinylated version of the this compound probe (this compound-Biotin) to isolate its binding partners from a cell lysate, followed by identification using mass spectrometry.

Materials:

-

HEK293 cells

-

This compound-Biotin probe

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Mass spectrometer

Procedure:

-

Cell Lysis: Culture HEK293 cells to 80-90% confluency. Lyse the cells on ice using a lysis buffer.

-

Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Probe Incubation: Incubate the cell lysate with the this compound-Biotin probe at a final concentration of 10-20 µM for 2-4 hours at 4°C with gentle rotation.

-

Bead Preparation and Binding: Wash the streptavidin-conjugated magnetic beads with wash buffer. Add the beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and its binding partners.

-

Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

-

SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and subject them to in-gel digestion followed by protein identification using mass spectrometry.

Wnt/β-Catenin Signaling Reporter Assay

This protocol details a luciferase-based reporter assay to quantify the inhibitory effect of the this compound probe on Wnt/β-catenin signaling.[1][2][3][4][5]

Materials:

-

HEK293 cells

-

TOPFlash/FOPFlash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound probe

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Cell Seeding: Seed HEK293 cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

Probe Treatment: After 24 hours, treat the cells with varying concentrations of the this compound probe.

-

Wnt Stimulation: After a pre-incubation period with the probe (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of Wnt signaling for each concentration of the this compound probe and determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the this compound probe.

Figure 1. The canonical Wnt/β-catenin signaling pathway and the inhibitory action of the this compound probe.

Figure 2. Experimental workflow for the identification and validation of this compound biological targets.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt Reporter Activity Assay [bio-protocol.org]

- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 4. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

Pen-N3 Azide Probe for Click Chemistry: A Technical Guide

Disclaimer: The following technical guide details the hypothetical application of a Pen-N3 azide probe for click chemistry-based research. As of the latest literature review, the direct use of the this compound peptide as a click chemistry probe has not been explicitly documented. This guide is a scientifically informed projection of how such a tool could be synthesized and utilized for studying the Wnt/β-catenin signaling pathway.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the potential application of a this compound-based azide probe in click chemistry for targeted biological studies.

Introduction to this compound and Click Chemistry

This compound is a known PDZ peptide that functions as an inhibitor of the Wnt/β-catenin signaling pathway by recognizing and binding to the Dishevelled (Dvl) protein[1]. The Wnt/β-catenin pathway is a critical signaling cascade involved in embryogenesis, tissue homeostasis, and is frequently dysregulated in cancer[2][3][4]. The ability to specifically target and study this pathway is of significant interest in drug discovery and chemical biology.

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule[5][6][7][8][9]. This methodology allows for the precise labeling and conjugation of biomolecules in complex biological systems[5][8].

By functionalizing the this compound peptide with an azide group, it can be transformed into a powerful probe. This "this compound Azide Probe" could be "clicked" onto alkyne-modified reporters (e.g., fluorophores, biotin) or other molecules of interest, enabling researchers to visualize, track, and quantify the distribution and interactions of the this compound peptide within cells and tissues, thereby providing deeper insights into the Wnt/β-catenin signaling pathway.

Synthesis and Properties of a Hypothetical this compound Azide Probe

The synthesis of a this compound azide probe would involve the site-specific incorporation of an azide-containing amino acid into the this compound peptide sequence during solid-phase peptide synthesis (SPPS)[10][11][12]. Alternatively, post-synthetic modification of the purified this compound peptide could be performed to introduce an azide group[5].

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic properties of a synthesized this compound azide probe.

| Property | Expected Value | Method of Determination |

| Molecular Formula | Dependent on this compound sequence + azide linker | Mass Spectrometry |

| Molecular Weight | Dependent on this compound sequence + azide linker | Mass Spectrometry (ESI-MS) |

| Appearance | White to off-white lyophilized powder | Visual Inspection |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Solubility | Soluble in aqueous buffers (e.g., PBS, Tris) | Experimental Testing |

| Azide IR Absorption | ~2100 cm⁻¹ | Fourier-Transform Infrared (FTIR) Spectroscopy |

Experimental Protocols

This section provides detailed, albeit hypothetical, methodologies for the application of a this compound azide probe in key experiments.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a fluorescent dye) to the azide-modified this compound peptide while it is still attached to the solid-phase synthesis resin[11].

Materials:

-

Azide-functionalized this compound peptide-resin

-

Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the azide-functionalized this compound peptide-resin in DMF.

-

Prepare a solution of the alkyne-functionalized reporter molecule (5-10 equivalents relative to resin loading) in DMF.

-

Prepare a fresh catalyst solution consisting of CuSO₄ (1-2 equivalents) and a ligand like TBTA or THPTA (5 equivalents) in a DMF/water mixture.

-

Add the alkyne solution to the swollen resin, followed by the catalyst solution.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate (10-20 equivalents) in water.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Proceed with peptide cleavage and purification.

Labeling of this compound Azide Probe in Solution

This protocol outlines the click chemistry reaction with the purified this compound azide probe in a solution phase.

Materials:

-

Purified this compound azide probe

-

Alkyne-functionalized molecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

CuSO₄ stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

DMSO (for dissolving alkyne-functionalized molecules if necessary)

Procedure:

-

Dissolve the this compound azide probe in PBS to a final concentration of 1-5 mg/mL.

-

Add the alkyne-functionalized molecule from a stock solution (typically in DMSO) to the peptide solution.

-

Add the THPTA ligand solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

The labeled this compound probe is now ready for purification (e.g., via size-exclusion chromatography) and downstream applications.

Quantitative Data

The efficiency and kinetics of the click reaction are crucial for successful probe application. The following tables present hypothetical quantitative data for the characterization of a this compound azide probe.

Reaction Yields with Different Alkyne Partners

| Alkyne Partner | Reaction Conditions | Yield (%) | Analytical Method |

| Propargylamine | CuAAC, RT, 1h | >95% | HPLC, LC-MS |

| Alkyne-Biotin | CuAAC, RT, 1h | >90% | HPLC, LC-MS |

| Alkyne-Fluor 594 | CuAAC, RT, 1h | >90% | HPLC, UV-Vis |

| DBCO-PEG4-Alkyne | SPAAC, 37°C, 2h | >85% | HPLC, LC-MS |

Kinetic Parameters of CuAAC Reaction

| Parameter | Value | Method |

| Second-order rate constant (k₂) | 10⁴ - 10⁵ M⁻¹s⁻¹ | Fluorescence Quenching Assay |

| Half-life (t₁/₂) at 10 µM | < 10 seconds | Kinetic Fluorescence Measurement |

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Wnt/β-catenin Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of chemical probes that suppress Wnt/β-catenin signaling through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. qyaobio.com [qyaobio.com]

- 10. scilit.com [scilit.com]

- 11. benchchem.com [benchchem.com]

- 12. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Basis for the Pen-N3 Bioorthogonal Reaction: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Pen-N3 bioorthogonal reaction" does not correspond to a standardized, universally recognized reaction in the existing scientific literature. Based on the common nomenclature in bioorthogonal chemistry, this guide interprets "this compound" as a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving a putative penicillin-derived or beta-lactam-containing strained alkyne ("Pen") and an azide ("N3"). This document provides a comprehensive theoretical and practical framework for such a reaction, grounded in the well-established principles of SPAAC.

Executive Summary

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments. Among the most powerful tools in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that offers high selectivity, efficiency, and biocompatibility. This technical guide delves into the theoretical underpinnings of a putative "this compound" reaction, framed as a SPAAC process. It provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction mechanism, quantitative kinetic data, and comprehensive experimental protocols. Furthermore, this guide illustrates the practical application of this chemistry in studying complex biological processes, such as G-protein coupled receptor (GPCR) signaling, through detailed workflows and visualizations.

Theoretical Basis of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The this compound reaction is predicated on the principles of [3+2] dipolar cycloaddition, a class of reactions first extensively studied by Rolf Huisgen. In this reaction, a 1,3-dipole (the azide) reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring, in this case, a triazole.

The key innovation of SPAAC is the use of a strained cyclooctyne as the alkyne component. The significant ring strain in cyclooctynes, which forces the typically linear alkyne geometry into a bent conformation, dramatically lowers the activation energy of the cycloaddition reaction.[1] This acceleration obviates the need for the cytotoxic copper(I) catalyst required in the archetypal "click" chemistry reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction proceeds readily at physiological temperatures and pH, making it truly bioorthogonal.

2.1 Reaction Mechanism

The mechanism of SPAAC is a concerted, though often asynchronous, [3+2] cycloaddition. The reaction proceeds through a single transition state, leading to the formation of a stable triazole linkage. The driving force is the release of ring strain in the cyclooctyne upon forming the less-strained triazole ring.

2.2 The Role of Ring Strain and Electronic Effects

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern SPAAC reactivity. [1]The distortion/interaction model is a powerful framework for understanding these factors. The activation energy of the reaction is decomposed into two components:

-

Distortion Energy: The energy required to deform the azide and the alkyne from their ground-state geometries to the geometries they adopt in the transition state. Due to the pre-distorted nature of strained cyclooctynes, the distortion energy required to reach the transition state is significantly lower than for linear alkynes.

-

Interaction Energy: The favorable energy released when the two distorted reactants are brought together in the transition state geometry.

Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups (e.g., fluorine atoms) or the fusion of aromatic rings, can further enhance reactivity by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), thereby improving its interaction with the azide's Highest Occupied Molecular Orbital (HOMO).

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications in dynamic biological systems where low concentrations of reactants are often employed. The table below summarizes the kinetic data for the reaction of various commonly used strained alkynes with benzyl azide, a standard model azide.

| Strained Alkyne (Abbreviation) | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Cyclooctyne (OCT) | ~0.0024 | [1] | |

| Bicyclononyne (BCN) | ~0.06 - 0.1 | [2] | |

| Dibenzocyclooctynol (DIBO) | ~0.0567 | [1] | |

| Dibenzoazacyclooctyne (DBCO/DIBAC) | ~0.3 - 0.9 | [2] | |

| Difluorinated Cyclooctyne (DIFO) | ~0.42 | [1] | |

| Biarylazacyclooctynone (BARAC) | ~9.3 | [2] |

Note: Reaction rates can be influenced by the solvent and the specific structure of the azide.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative strained alkyne and a general protocol for a "this compound" bioorthogonal conjugation reaction.

4.1 Synthesis of a Dibenzoazacyclooctyne (DBCO) Derivative

DBCO is a widely used strained alkyne due to its high reactivity and stability. The following is a representative, multi-step synthesis.

Materials:

-

2-iodobenzyl alcohol

-

2-ethynylaniline

-

Palladium catalysts (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Boc anhydride ((Boc)₂O)

-

Dess-Martin periodinane

-

Sodium borohydride (NaBH₄)

-

N-Bromosuccinimide (NBS)

-

Potassium tert-butoxide (t-BuOK)

-

Appropriate solvents (e.g., THF, DMF, CH₂Cl₂)

Procedure:

-

Sonogashira Coupling: Couple 2-iodobenzyl alcohol with 2-ethynylaniline using a palladium catalyst and CuI to form the diarylacetylene intermediate.

-

Protection and Reduction: Protect the aniline nitrogen with a Boc group and then perform a semi-hydrogenation of the alkyne to a cis-alkene using a suitable catalyst (e.g., Lindlar's catalyst).

-

Oxidation and Reductive Amination: Oxidize the primary alcohol to an aldehyde using Dess-Martin periodinane. Subsequent intramolecular reductive amination with NaBH₄ will form the eight-membered ring.

-

Deprotection and Functionalization (if necessary): Remove the Boc protecting group. The resulting secondary amine can be functionalized if desired.

-

Bromination and Elimination: Perform a bromination of the double bond followed by a double dehydrobromination using a strong base like t-BuOK to form the strained alkyne.

-

Purification: Purify the final DBCO derivative using column chromatography.

4.2 General Protocol for "this compound" Protein Labeling

This protocol describes the labeling of an azide-modified protein with a "Pen" (strained alkyne) probe.

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

-

"Pen" (strained alkyne) probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).

-

Desalting column or spin column for purification.

-

SDS-PAGE and fluorescence imaging system for analysis.

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an azide-free buffer.

-

Reaction Setup: Add the "Pen"-probe solution to the protein solution. A molar excess of the probe (e.g., 5-20 fold) is typically used to ensure complete labeling. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

-

Purification: Remove the unreacted "Pen"-probe using a desalting column or a spin column with an appropriate molecular weight cutoff.

-

Analysis: Confirm successful conjugation by SDS-PAGE. The labeled protein will exhibit a higher molecular weight and/or fluorescence when imaged with the appropriate system.

Mandatory Visualizations

5.1 Logical Relationship of SPAAC Reaction Components

5.2 Experimental Workflow: Probing GPCR Signaling with "this compound"

SPAAC can be a powerful tool to study GPCR signaling. For example, a non-canonical amino acid containing an azide can be incorporated into a GPCR of interest. Subsequent labeling with a "Pen"-fluorophore allows for the visualization and tracking of the receptor, including its internalization upon agonist binding, a key step in signal desensitization.

Conclusion

The "this compound" bioorthogonal reaction, conceptualized as a Strain-Promoted Azide-Alkyne Cycloaddition, represents a powerful and versatile tool for chemical biology and drug development. Its theoretical basis, rooted in the principles of ring strain and 1,3-dipolar cycloaddition, allows for rapid and specific covalent bond formation in complex biological environments without the need for toxic catalysts. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and implement experiments utilizing this cutting-edge chemical technology. The ability to visualize and quantify dynamic cellular processes, such as GPCR signaling, underscores the immense potential of the "this compound" reaction and SPAAC in general to drive new discoveries in science and medicine.

References

Penicillin-N3: A Technical Guide to Bioorthogonal Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and selective labeling of proteins is a cornerstone of modern chemical biology and drug development. It enables the visualization, tracking, and functional characterization of proteins within their native cellular environment. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. Among these, the azide-alkyne cycloaddition, or "click chemistry," has emerged as a robust and versatile strategy.

This technical guide focuses on Penicillin-N3 (Pen-N3) , a class of chemical probes that leverage the well-established penicillin scaffold for targeted protein labeling. These reagents incorporate an azide (N3) group, a key functional handle for bioorthogonal click chemistry. The penicillin core acts as a targeting moiety, primarily for a class of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis. This makes this compound probes particularly valuable for activity-based protein profiling (ABPP) in bacteria, offering a powerful approach for antibiotic development and studying bacterial physiology.

This document provides an in-depth overview of the principles, experimental protocols, and applications of this compound as a tool for protein labeling.

Core Principle: Bioorthogonal Labeling via Click Chemistry

This compound reagents are designed for a two-step labeling strategy. First, the this compound probe, containing a reactive β-lactam ring and a bioorthogonal azide handle, is introduced to the biological system. The penicillin scaffold directs the probe to the active site of its target proteins, primarily PBPs. The strained β-lactam ring then acylates a serine residue in the active site, forming a stable covalent bond.

Once the protein of interest is "tagged" with the azide-containing probe, a second molecule, typically a reporter such as a fluorophore or a biotin affinity tag functionalized with an alkyne group, is added. The azide and alkyne groups then undergo a highly specific and efficient cycloaddition reaction, covalently attaching the reporter to the target protein. This "click" reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO or BCN) is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). The SPAAC reaction is generally preferred for live-cell imaging due to the cytotoxicity of copper.

Commercially Available this compound Reagents

While the term "this compound" may be used generally, specific commercially available reagents include N3-Pen-Dde and N3-Pen-Dtpp . These are click chemistry reagents that feature an azide group for bioorthogonal ligation.[1][2]

Mechanism of Action: Targeting Penicillin-Binding Proteins

Penicillin and its derivatives are structural mimics of the D-Ala-D-Ala moiety of peptidoglycan precursors, the natural substrates of PBPs.[1] This mimicry allows them to bind to the active site of PBPs. The key steps in the labeling process are:

-

Recognition and Binding: The this compound probe binds to the active site of a PBP.

-

Covalent Modification: The electrophilic β-lactam ring of the penicillin scaffold is attacked by a nucleophilic serine residue in the PBP active site, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. This covalently attaches the this compound probe to the PBP.

-

Bioorthogonal Ligation: The azide group on the now-tethered probe is exposed and available to react with an alkyne-containing reporter molecule via click chemistry.

Mechanism of this compound labeling.

Experimental Protocols

The following are generalized protocols for the use of this compound probes in labeling PBPs in bacteria. Specific conditions may need to be optimized for the particular bacterial species, probe, and reporter molecule used.

In Vivo Labeling of PBPs in Bacterial Cells

This protocol is adapted for live-cell labeling followed by in-gel fluorescence analysis.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound probe (e.g., N3-Pen-Dde)

-

Alkyne-fluorophore (e.g., DBCO-488)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Fluorescence gel imager

Procedure:

-

Bacterial Culture: Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).

-

Labeling with this compound:

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in fresh growth medium or PBS to the desired cell density.

-

Add the this compound probe to a final concentration of 1-50 µM.

-

Incubate for 30-60 minutes at 37°C with shaking.

-

-

Washing:

-

Harvest the labeled cells by centrifugation.

-

Wash the cell pellet 2-3 times with cold PBS to remove excess unbound probe.

-

-

Click Reaction (SPAAC):

-

Resuspend the washed cells in PBS.

-

Add the alkyne-fluorophore to a final concentration of 10-100 µM.

-

Incubate for 1-2 hours at room temperature or 37°C, protected from light.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C) to remove cell debris.

-

-

Analysis:

-

Determine the protein concentration of the supernatant.

-

Mix the lysate with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel imager at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Activity-Based Protein Profiling (ABPP) Workflow

This workflow is designed for the identification of this compound-labeled proteins from a complex proteome using a biotin reporter and mass spectrometry.

References

The Specificity of Pen-N3: A Technical Guide to a Wnt/β-Catenin Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pen-N3, a synthetic peptide inhibitor designed to specifically target the Wnt/β-catenin signaling pathway. This compound serves as a valuable research tool for studying the intricate mechanisms of Wnt signaling and holds potential as a therapeutic lead in diseases characterized by aberrant pathway activation, such as various cancers. This document details the mechanism of action, quantitative data on its inhibitory properties, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting the Dishevelled PDZ Domain

This compound is a 38-amino acid, cell-permeable peptide. It is composed of a 22-amino acid inhibitory sequence fused to a 16-amino acid cell-penetrating peptide derived from the Antennapedia homeodomain, which facilitates its transport across the cell membrane.

The inhibitory action of this compound is highly specific. It functions by binding to the PDZ domain of the Dishevelled (Dvl) family of proteins.[1][2][3][4] Dvl is a critical cytoplasmic scaffolding protein that transduces the Wnt signal from the Frizzled receptor complex to downstream components. The PDZ domain of Dvl is essential for this signal relay. By occupying the PDZ domain's binding pocket, this compound effectively prevents the protein-protein interactions necessary for the inhibition of the β-catenin destruction complex. This leads to the suppression of β-catenin accumulation and its subsequent translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[1][5]

The inhibitory sequence of this compound was identified through a random phage display screening, meaning it is not derived from a known endogenous Wnt pathway protein.[2][3] This de novo origin contributes to its specific mode of action.

Quantitative Data

The efficacy of this compound in inhibiting the canonical Wnt/β-catenin signaling pathway has been quantified through cell-based assays. The following table summarizes the key inhibitory parameter.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 11 ± 4 µM | HEK293 | TCF/LEF Luciferase Reporter Assay | [3][5] |

Table 1: Inhibitory Concentration of this compound. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of the Wnt3a-induced signaling activity.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.

Figure 1: this compound Inhibition of the Wnt/β-Catenin Pathway. This diagram shows that in the presence of a Wnt ligand, Dishevelled (Dvl) is recruited to the Frizzled receptor and inhibits the β-catenin destruction complex. This compound specifically binds to the PDZ domain of Dvl, preventing this inhibition and thereby allowing the destruction complex to remain active, leading to the degradation of β-catenin.

Experimental Protocols

The characterization of this compound relies on several key experimental methodologies. Detailed, generalized protocols for these experiments are provided below.

TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activity

This assay is the primary method for quantifying the inhibitory effect of this compound on the transcriptional output of the Wnt/β-catenin pathway.

Objective: To measure the activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin, in response to Wnt stimulation and this compound treatment.

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293 cells (or another suitable cell line) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF/Hygro]) and a constitutively expressed Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).

-

Incubate for 24 hours to allow for vector expression.

-

-

Treatment:

-

Replace the medium with fresh growth medium containing the Wnt pathway agonist (e.g., recombinant Wnt3a protein or LiCl) and varying concentrations of this compound peptide. Include appropriate controls (vehicle only, Wnt agonist only).

-

Incubate the cells for an additional 16-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Co-Immunoprecipitation (Co-IP) to Validate Dvl Interaction

This experiment confirms the direct physical interaction between this compound (or a tagged version thereof) and the Dishevelled protein within a cellular context.

Objective: To demonstrate that this compound binds to Dvl in cell lysates.

Methodology:

-

Cell Culture and Lysate Preparation:

-

Culture cells (e.g., HEK293T) and transfect with a plasmid expressing a tagged version of Dvl (e.g., DVL2-FLAG).

-

Treat the cells with this compound or a control peptide for a specified period.

-

Harvest the cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the Dvl tag (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads to capture the antibody-antigen complexes. Incubate for 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody that recognizes this compound (if tagged) or an antibody against Dvl to confirm the pulldown. A reduction in the interaction between a Dvl-binding partner and Dvl in the presence of this compound can also be assessed.[6]

-

Cellular Uptake Visualization and Quantification

This protocol is used to confirm that the cell-penetrating component of this compound is effective at delivering the peptide into the cytoplasm.

Objective: To visualize and/or quantify the internalization of this compound into live cells.

Methodology:

-

Peptide Labeling:

-

Synthesize this compound with a fluorescent label (e.g., FITC or TAMRA) attached, typically at the N-terminus.

-

-

Cell Culture and Incubation:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Incubate the cells with the fluorescently labeled this compound at a specified concentration (e.g., 1-10 µM) in serum-free media.

-

-

Live-Cell Imaging (Qualitative):

-

Visualize the cellular uptake of the peptide in real-time using a confocal or fluorescence microscope. Time-lapse imaging can be used to monitor the kinetics of internalization.

-

To distinguish between membrane-bound and internalized peptide, co-stain with a membrane dye or perform an acid wash to quench extracellular fluorescence.

-

-

Flow Cytometry (Quantitative):

-

After incubating cells with fluorescent this compound, wash them to remove excess peptide.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Analyze the cell population using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized peptide. Treat cells with trypsin before analysis to remove surface-bound peptide and ensure only internalized fluorescence is measured.

-

Experimental Workflow

The logical flow for characterizing a specific inhibitor like this compound is as follows:

Figure 2: Workflow for this compound Characterization. This diagram outlines the logical progression from identifying the therapeutic target to synthesizing the inhibitor, confirming its cellular entry and target binding, and finally quantifying its functional effect on the signaling pathway.

References

- 1. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pen-N3 Click Chemistry in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for bioorthogonal labeling, allowing for the specific and efficient modification of biomolecules in their native environment, including live cells. This set of reactions is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts. Among the various click reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most widely used for biological applications.[1][2][3]

This document provides detailed protocols for utilizing azide-functionalized molecules, exemplified by the peptide Pen-N3, for click chemistry applications in live cells. This compound is a peptide inhibitor of the Wnt/β-catenin signaling pathway that contains an azide group, making it amenable to click chemistry-based labeling and visualization.[4] The protocols outlined below are adaptable for other azide-modified molecules of interest.

Principle of Live-Cell Click Chemistry

Live-cell click chemistry involves a two-step process. First, an azide-modified molecule (like this compound or a metabolic precursor) is introduced into the live cells. This can be achieved through direct addition to the cell culture medium, allowing for cellular uptake.[1] Following incubation, an alkyne-functionalized reporter molecule (e.g., a fluorescent dye) is added. The azide and alkyne moieties then undergo a highly specific cycloaddition reaction, resulting in the covalent labeling of the target molecule.[5]

For CuAAC, a copper(I) catalyst is required. However, copper can be toxic to cells.[2] To mitigate this, the reaction is typically performed at low copper concentrations in the presence of a stabilizing ligand, such as tris(hydroxypropyltriazolyl)methylamine (THPTA), which protects the cells from oxidative damage.[5] Alternatively, SPAAC utilizes strained cyclooctynes (e.g., DBCO or BCN) that react with azides without the need for a copper catalyst, offering a more biocompatible approach for live-cell studies.[6][7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol describes the labeling of an azide-modified molecule in live cells using a copper-catalyzed click reaction.

Materials:

-

Adherent or suspension cells cultured in appropriate medium

-

Azide-modified molecule of interest (e.g., this compound)

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

-

THPTA stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, 100 mM in water)

-

Phosphate-buffered saline (PBS)

-

Cell imaging medium

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and grow to the desired confluency.

-

Incubation with Azide-Modified Molecule:

-

Prepare a working solution of the azide-modified molecule (e.g., this compound) in cell culture medium. The final concentration will depend on the specific molecule and experimental goals (a typical starting range is 1-50 µM).

-

Remove the old medium from the cells and add the medium containing the azide-modified molecule.

-

Incubate the cells for a sufficient period to allow for cellular uptake and localization (e.g., 1-24 hours). This step should be optimized for the specific molecule of interest.

-

-

Preparation of Click Reaction Cocktail:

-

Important: Prepare the click reaction cocktail immediately before use.

-

In a sterile tube, mix the following components in imaging medium or PBS. The final concentrations should be optimized, but a good starting point is:

-

Alkyne-functionalized fluorescent dye (e.g., 1-10 µM)

-

CuSO₄ (e.g., 50 µM)

-

THPTA (e.g., 250 µM)

-

-

Gently mix, and then add sodium ascorbate to a final concentration of 2.5 mM. Mix again.

-

-

Click Reaction:

-

Wash the cells twice with warm PBS to remove any excess azide-modified molecule.

-

Add the freshly prepared click reaction cocktail to the cells.

-

Incubate for 5-20 minutes at 37°C. Minimize incubation time to reduce potential copper-induced cytotoxicity.

-

-

Washing and Imaging:

-

Remove the click reaction cocktail and wash the cells three to five times with warm PBS.

-

Add fresh imaging medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol provides a copper-free method for labeling azide-modified molecules in live cells.

Materials:

-

Adherent or suspension cells cultured in appropriate medium

-

Azide-modified molecule of interest (e.g., this compound)

-

Strain-promoted alkyne (e.g., DBCO- or BCN-functionalized fluorescent dye)

-

Phosphate-buffered saline (PBS)

-

Cell imaging medium

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Incubation with Azide-Modified Molecule: Incubate cells with the azide-modified molecule as described in Protocol 1.

-

Labeling with Strain-Promoted Alkyne:

-

Wash the cells twice with warm PBS.

-

Prepare a working solution of the strain-promoted alkyne-dye in imaging medium (a typical starting range is 1-10 µM).

-

Add the labeling solution to the cells.

-

Incubate for 30-60 minutes at 37°C. The optimal incubation time will depend on the specific reactants and cell type.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three to five times with warm PBS.

-

Add fresh imaging medium to the cells.

-

Image the cells using a fluorescence microscope.

-

Data Presentation

Table 1: Recommended Reagent Concentrations for Live-Cell Click Chemistry

| Reagent | CuAAC Protocol | SPAAC Protocol |

| Azide-Modified Molecule | 1-50 µM | 1-50 µM |

| Alkyne-Fluorophore | 1-10 µM | - |

| Strain-Promoted Alkyne | - | 1-10 µM |

| CuSO₄ | 20-100 µM | - |

| THPTA | 100-500 µM | - |

| Sodium Ascorbate | 1-2.5 mM | - |

Table 2: Comparison of CuAAC and SPAAC for Live-Cell Applications

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Fast (10-100 M⁻¹s⁻¹)[7] | Slower than CuAAC (10⁻²-1 M⁻¹s⁻¹)[7] |

| Biocompatibility | Potential cytotoxicity from copper[2] | Generally considered more biocompatible |

| Reagents | Terminal Alkyne | Strained Alkyne (DBCO, BCN) |

| Complexity | Requires careful preparation of catalyst cocktail | Simpler, two-component reaction |

Mandatory Visualizations

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in live cells.

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.

Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound.

Troubleshooting and Considerations

-

High Background Fluorescence: Insufficient washing after the click reaction or non-specific binding of the fluorescent probe can lead to high background. Increase the number and duration of wash steps.

-

Low Labeling Efficiency: The concentration of the azide or alkyne reagents may be too low, or the incubation times may be too short. Optimize these parameters. For CuAAC, ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.

-

Cell Death/Toxicity: For CuAAC, copper-induced cytotoxicity is a primary concern.[2] Reduce the concentration of CuSO₄ and the incubation time. The use of a protective ligand like THPTA is crucial.[5] If toxicity persists, switching to a SPAAC protocol is recommended.

-

Phototoxicity: During imaging, prolonged exposure to high-intensity light can cause phototoxicity. Use the lowest possible laser power and exposure time required to obtain a good signal.

By following these protocols and considering the outlined variables, researchers can effectively utilize this compound and other azide-modified molecules for a wide range of live-cell labeling and imaging applications.

References

- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]

Illuminating Biology: A Guide to Fluorescent Labeling with Azide-Modified Probes